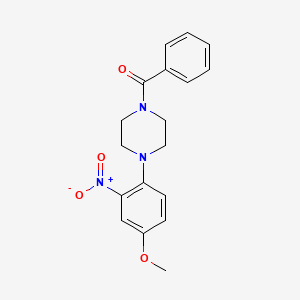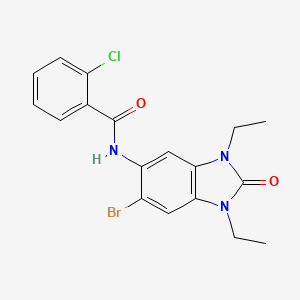![molecular formula C23H18FNO2 B4196741 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone](/img/structure/B4196741.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone
Übersicht
Beschreibung
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone, also known as FKI-1, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Wirkmechanismus
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone works by inhibiting the activity of a protein called polo-like kinase 1 (PLK1). PLK1 is involved in several cellular processes, including cell division and DNA replication. Inhibition of PLK1 activity by 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, inhibits DNA replication, and promotes apoptosis. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone is its specificity for PLK1 inhibition, which reduces the likelihood of off-target effects. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been shown to have low toxicity in normal cells. However, one limitation of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone is its poor solubility in water, which can make it difficult to use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone could be used in combination with other PLK1 inhibitors to enhance its efficacy. Further research is also needed to optimize the formulation of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone for in vivo use and to determine its potential for clinical use in cancer treatment.
In conclusion, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its specificity for PLK1 inhibition and low toxicity in normal cells make it an attractive candidate for further research. With continued investigation, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone could become an important tool in the fight against cancer.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Eigenschaften
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2/c24-18-12-10-17(11-13-18)14-25-15-21(20-8-4-5-9-22(20)25)23(26)16-27-19-6-2-1-3-7-19/h1-13,15H,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVIGPZONHFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-2-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4196658.png)
![3-ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4196670.png)

![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4196680.png)
![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4196688.png)

![2-[(2-{[4-(dimethylamino)phenyl]amino}-4-quinazolinyl)amino]ethanol hydrochloride](/img/structure/B4196697.png)

![N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B4196703.png)
![N-(4-bromo-1-naphthyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4196709.png)
![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4196716.png)
![8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4196718.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B4196723.png)
